4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)11-9-19-15(21)13(11)14(20)18-8-10-6-4-5-7-12(10)17/h4-7,11,13H,8-9H2,1-3H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWPSWDTJHEMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Attachment of the Chlorophenyl Moiety: The chlorophenyl group is attached through a nucleophilic substitution reaction, often using 2-chlorobenzyl chloride as the reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2-Chlorophenyl Moieties
Key Observations :
- The 2-chlorophenyl group is a shared feature, but its positioning and adjacent substituents vary. In CDFII, this group is part of an indole system, while in clopidogrel, it is linked to a thienopyridine core. The target compound attaches it via a benzylamide linker.
- Lipophilicity : The tert-butyl group in the target compound may enhance membrane permeability compared to clopidogrel’s polar sulfate group or CDFII’s bulky indole-piperidine system.
- Bioactivity : CDFII and DMPI (a dimethylphenyl analog) exhibit synergy with carbapenems against MRSA, suggesting that the 2-chlorophenyl group in the target compound might similarly enhance antimicrobial activity if paired with appropriate scaffolds .
Pyrrolidone/Carboxamide Derivatives
Key Observations :
- BK79522 shares the 2-oxopyrrolidine-carboxamide core with the target compound but replaces the 2-chlorobenzyl group with a pyridine-diethylamino moiety. This substitution likely alters solubility (pyridine enhances polarity) and target specificity (diethylamino may confer basicity for ion-channel interactions).
Notes
- Structural analogs suggest that halogenated aromatic groups and pyrrolidone cores are promising for drug discovery but require tailored optimization for target specificity and metabolic stability .
Biological Activity
4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring, a tert-butyl group, and a chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 306.80 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation .
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases involved in cancer progression or interact with bacterial enzymes critical for cell wall synthesis .
Case Study 1: Antimicrobial Activity
In a comparative study involving several synthesized compounds, this compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.
Case Study 2: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability after treatment with the compound. Flow cytometry analysis revealed an increase in apoptotic cells following exposure to the compound .
Medicinal Chemistry
Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Researchers are investigating modifications to enhance its efficacy and reduce potential side effects.
Material Science
The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. Its application in creating specialty chemicals and polymers is being studied extensively.
Q & A
Synthesis and Optimization
Basic Question : What are the critical steps and reagents in synthesizing 4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide? Answer : The synthesis involves multi-step reactions, including:
Core pyrrolidinone formation : Cyclization of tert-butyl-substituted precursors under acidic or basic conditions.
Chlorobenzyl group introduction : Amide coupling using reagents like EDC/HOBt or DCC to attach the (2-chlorophenyl)methyl group.
Oxidation and purification : Controlled oxidation (e.g., using MnO₂) to stabilize the 2-oxo group, followed by column chromatography .
Key parameters include solvent choice (DMF or THF for solubility), temperature (60–80°C for coupling), and catalysts (Lewis acids like ZnCl₂ for cyclization) .
Advanced Question : How can Design of Experiments (DoE) optimize yield and purity in large-scale synthesis? Answer : DoE can systematically vary factors like:
- Reagent stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents).
- Reaction time (2–6 hours for cyclization).
- Temperature gradients (ramping from 25°C to 70°C to avoid side reactions).
Statistical models (e.g., response surface methodology) identify optimal conditions, reducing impurities like unreacted tert-butyl intermediates .
Biological Activity and Target Identification
Basic Question : What assays are used to evaluate the compound’s biological activity? Answer :
- Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition using fluorogenic substrates).
- Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled reference compounds).
- Cellular viability : MTT assays in cancer or bacterial cell lines (IC₅₀ determination) .
Advanced Question : How do researchers resolve contradictions in reported biological activity data? Answer : Contradictions often arise from:
- Assay variability : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength altering compound solubility.
- Off-target effects : Use of siRNA knockdown or CRISPR-Cas9 gene editing to validate specificity.
- Metabolic stability : LC-MS/MS analysis of metabolite interference in cell-based assays .
Structural Characterization
Basic Question : What spectroscopic and crystallographic methods confirm the compound’s structure? Answer :
- NMR : ¹H/¹³C NMR (e.g., tert-butyl group at δ 1.2–1.4 ppm; pyrrolidinone carbonyl at δ 170–175 ppm).
- XRD : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns (e.g., C=O···H-N interactions in the amide group) .
- HPLC-MS : Purity (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 349.2) .
Advanced Question : How can computational modeling complement experimental structural data? Answer :
- DFT calculations : Predict vibrational spectra (IR/Raman) to validate experimental peaks.
- Molecular docking : Simulate binding poses with target enzymes (e.g., proteases) to guide SAR studies.
- MD simulations : Assess conformational stability in aqueous vs. lipid environments .
Stability and Degradation Pathways
Advanced Question : What are the major degradation products under accelerated storage conditions? Answer :
- Hydrolysis : The tert-butyl group undergoes acid-catalyzed cleavage (pH < 3) to form N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide.
- Oxidation : The pyrrolidinone ring may form epoxide intermediates under oxidative stress (H₂O₂ exposure).
LC-HRMS and stability-indicating assays (40°C/75% RH for 4 weeks) track degradation .
Data Reproducibility and Inter-Laboratory Variability
Advanced Question : How can researchers standardize protocols to minimize variability in bioactivity data? Answer :
- Reference standards : Use a centralized batch of the compound (e.g., >99% purity by qNMR).
- Assay calibration : Normalize enzyme activity using a positive control (e.g., known inhibitor with ±5% variability).
- Cross-validation : Collaborative studies across labs with shared SOPs and blinded sample testing .
Mechanistic Studies
Advanced Question : What techniques elucidate the compound’s mechanism of action in enzyme inhibition? Answer :
- Kinetic analysis : Michaelis-Menten plots to determine inhibition type (competitive vs. non-competitive).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes.
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution (<3.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
